molecular formula C17H20N2O4S B12502926 2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide

2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide

Katalognummer: B12502926
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: GFJKVMHCPFZZBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzenesulfonamido group attached to a 3-methoxyphenyl ring, which is further connected to a dimethylacetamide moiety.

Vorbereitungsmethoden

The synthesis of 2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide typically involves a multi-step process. One common method includes the reaction of 3-methoxyaniline with benzenesulfonyl chloride to form 3-methoxyphenylbenzenesulfonamide. This intermediate is then reacted with N,N-dimethylacetamide in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to enhance yield and purity.

Analyse Chemischer Reaktionen

2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or even a sulfide, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide include:

    2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide: This compound has a similar structure but with a propanamide moiety instead of dimethylacetamide.

    2-[N-(3-methoxyphenyl)benzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide: This compound features a 4-methoxyphenyl group instead of the dimethylacetamide moiety. The uniqueness of 2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C17H20N2O4S

Molekulargewicht

348.4 g/mol

IUPAC-Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N,N-dimethylacetamide

InChI

InChI=1S/C17H20N2O4S/c1-18(2)17(20)13-19(14-8-7-9-15(12-14)23-3)24(21,22)16-10-5-4-6-11-16/h4-12H,13H2,1-3H3

InChI-Schlüssel

GFJKVMHCPFZZBN-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.